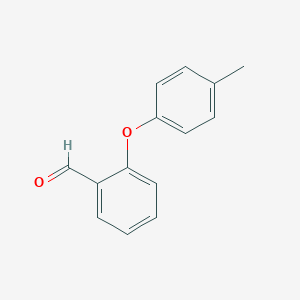

2-(4-Methylphenoxy)benzaldehyde

Vue d'ensemble

Description

2-(4-Methylphenoxy)benzaldehyde (CAS: 61343-83-7) is a synthetic benzaldehyde derivative featuring a methyl-substituted phenoxy group at the 2-position of the benzaldehyde core. Its molecular formula is C₁₄H₁₂O₂, with a molecular weight of 212.24 g/mol. Key physical properties include:

Mécanisme D'action

Mode of Action

It’s known that benzylic compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Methylphenoxy)benzaldehyde . These factors can include temperature, pH, and the presence of other compounds. For instance, the compound is air sensitive and may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it’s recommended to handle it with care, using protective gloves, clothing, and eye/face protection, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Analyse Biochimique

Biochemical Properties

It is known that benzaldehydes can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially involve enzymes, proteins, and other biomolecules, leading to various biochemical interactions.

Cellular Effects

It is known that benzaldehydes can disrupt cellular antioxidation systems, which can inhibit fungal growth . This suggests that 2-(4-Methylphenoxy)benzaldehyde may have similar effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzaldehydes can react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that this compound is air sensitive , which may influence its stability and degradation over time

Activité Biologique

2-(4-Methylphenoxy)benzaldehyde, with the chemical formula C₁₄H₁₂O₂, is an aromatic compound characterized by a benzaldehyde functional group attached to a phenyl ring that is further substituted with a para-methylphenoxy group. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its unique structure and potential biological activities.

The structure of this compound is defined by its benzaldehyde group, which is known for its reactivity in electrophilic aromatic substitution and nucleophilic addition reactions. The presence of the methylphenoxy substituent can influence the compound's electronic properties and reactivity, making it a candidate for various synthetic applications.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Formylation of 2-(4-methylphenoxy)benzene using formylating agents such as the Vilsmeier-Haaf reaction or the Duff reaction.

- Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier-transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Biological Activity

Research into the biological activity of this compound is still emerging. Preliminary studies suggest potential interactions with various biological macromolecules, including proteins and nucleic acids. Below are some notable findings regarding its biological properties:

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity due to its functional groups.

Cytotoxic Effects

Investigations into the cytotoxic effects of this compound reveal that it may induce apoptosis in certain cancer cell lines. In vitro studies have demonstrated that compounds with aldehyde functionalities can trigger cell death pathways, although specific mechanisms for this compound remain to be fully elucidated.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored. Similar benzaldehyde derivatives have been reported to inhibit key enzymes involved in metabolic pathways. This suggests that this compound could interact with enzymes, potentially altering metabolic processes.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Methylbenzaldehyde | Benzaldehyde with a methyl group | Known for its use in flavoring and fragrance applications |

| 3-(4-Methylphenoxy)benzaldehyde | Methylphenoxy group at meta position | Different reactivity patterns due to positional variation |

| 2-(4-Chlorophenoxy)benzaldehyde | Chlorophenoxy substituent | Altered electronic properties affecting stability |

| 2-(4-Nitrophenoxy)benzaldehyde | Nitrophenoxy group | Exhibits different biological activity due to nitro group |

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various benzaldehyde derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with para-substituents showed enhanced activity compared to their meta or ortho counterparts.

- Cytotoxicity Assessment : In vitro assays on human cancer cell lines demonstrated that certain benzaldehydes induced significant apoptosis rates. The study highlighted the importance of substituent effects on cytotoxicity profiles.

- Enzyme Interaction Research : A recent investigation into enzyme inhibition revealed that aldehydes could serve as competitive inhibitors for specific metabolic enzymes, suggesting potential therapeutic applications for compounds like this compound.

Applications De Recherche Scientifique

Organic Synthesis

2-(4-Methylphenoxy)benzaldehyde serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for electrophilic substitution reactions, enabling the formation of more complex molecules.

The compound has been investigated for its biological properties, including:

- Antimicrobial Effects : In vitro studies have shown that this compound exhibits antimicrobial activity against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

- Anti-inflammatory Properties : Research has indicated that this compound can significantly reduce pro-inflammatory cytokines in macrophages exposed to lipopolysaccharide (LPS), suggesting its potential in treating inflammatory diseases.

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 200 ± 15 |

| LPS | 300 ± 20 | 350 ± 25 |

| LPS + this compound (50 µM) | 120 ± 8 | 160 ± 12 |

Pharmaceutical Applications

The compound is being explored for its therapeutic potential, particularly in drug development targeting bacterial infections and cancer. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological studies.

Fungal Inhibition Study

A study assessed the antifungal activity of this compound against Candida albicans. The compound demonstrated effective inhibition of fungal growth, with a reduction exceeding 70% at a concentration of 50 µg/mL.

Cancer Cell Line Study

In research involving human breast cancer cell lines, treatment with this compound resulted in significant apoptosis, reducing cell viability by approximately 60% after a 48-hour exposure period. This highlights its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-Methylphenoxy)benzaldehyde, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or Ullmann-type coupling. For example, 4-hydroxybenzaldehyde reacts with 4-methylphenyl halides in polar aprotic solvents (e.g., DMF) under inert gas (N₂) to prevent oxidation. Catalysts like K₂CO₃ or CuI improve yield . Optimization involves varying temperature (80–120°C), solvent purity, and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures reaction completion.

Q. How should this compound be purified, and what analytical techniques confirm its purity?

- Methodology : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) removes unreacted precursors. Analytical confirmation requires a combination of:

- NMR : Verify aromatic proton integration and absence of extraneous peaks (e.g., δ 9.8–10.0 ppm for aldehyde proton) .

- IR : Confirm C=O stretch (~1700 cm⁻¹) and aromatic C-O-C (~1250 cm⁻¹) .

- HPLC : Ensure >98% purity with a C18 column and UV detection at 254 nm.

Q. What safety precautions are critical when handling this compound in the lab?

- Methodology : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential aldehyde volatility. In case of exposure:

- Skin contact : Wash with soap/water for 15 minutes .

- Ingestion : Seek medical attention; do NOT induce vomiting .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, weak diffraction) be addressed during X-ray analysis of this compound derivatives?

- Methodology : For twinned crystals, use the SHELXL software (TWIN/BASF commands) to refine twin laws . Weak diffraction may require synchrotron radiation or cryocooling (100 K) to enhance data quality. Hydrogen-bonding networks (e.g., CH-π interactions) can stabilize crystal packing, as observed in related dialdehydes .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts) for structurally similar aldehydes?

- Methodology : Compare experimental data with DFT-calculated chemical shifts (GIAO method, B3LYP/6-311++G** basis set). For example, discrepancies in aromatic proton shifts may arise from solvent effects (DMSO vs. CDCl₃) or dynamic processes (e.g., hindered rotation) . Cross-validate with 2D NMR (COSY, NOESY) to assign ambiguous signals.

Q. How does this compound behave in condensation reactions with polyamines, and what factors influence macrocycle formation?

- Methodology : The aldehyde group undergoes [1+1] or [2+2] condensation with diamines (e.g., ethylenediamine) under reflux in ethanol. Key factors:

- Stoichiometry : Excess aldehyde favors smaller macrocycles.

- Template effects : Metal ions (e.g., Zn²⁺) preorganize reactants for selective cyclization .

- Kinetic control : Slow addition of reactants minimizes oligomerization.

Q. What computational methods predict the physicochemical properties (e.g., solubility, logP) of this compound?

- Methodology : Use QSPR models (e.g., ACD/Percepta ) trained on benzaldehyde derivatives. Solubility in water can be estimated via COSMO-RS simulations, while logP is calculated using fragment-based methods (e.g., Ghose-Crippen) . Validate predictions with experimental HPLC retention times or shake-flask assays.

Q. How does the electronic structure of this compound influence its reactivity in photochemical studies?

- Methodology : TD-DFT calculations (CAM-B3LYP functional) reveal charge-transfer transitions (e.g., π→π* at ~300 nm). The electron-donating methylphenoxy group stabilizes excited states, enhancing photoreduction potential. Experimental validation via UV-vis spectroscopy and ESR (for radical intermediates) is critical .

Q. What are the metabolic pathways of this compound in biological systems, and how can metabolites be characterized?

- Methodology : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze via LC-MS/MS. Phase I metabolites (e.g., hydroxylated derivatives) are identified using high-resolution mass spectrometry (HRMS). Phase II conjugates (glucuronides) require β-glucuronidase treatment for detection .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

2-(4-Chlorophenoxy)benzaldehyde

- Structure: Substitution of the methyl group with chlorine at the para-position of the phenoxy ring.

- Molecular Formula : C₁₃H₉ClO₂

- Molecular Weight : 232.66 g/mol .

- Key Differences: The chloro substituent increases molecular weight compared to the methyl analog. Chlorine’s electronegativity may enhance reactivity in nucleophilic substitutions. No melting/boiling point data provided in evidence, but halogenation typically elevates boiling points relative to alkylated analogs.

4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde

- Structure : A dialdehyde with ethoxy-ethoxy spacers between two benzaldehyde units.

- Molecular Formula : C₁₈H₁₈O₄

- Molecular Weight : 298.33 g/mol .

- Key Differences :

2-Hydroxy-4-methoxybenzaldehyde

- Structure : Hydroxy and methoxy substituents at the 2- and 4-positions, respectively.

- Molecular Formula : C₈H₈O₃

- Key Differences: Hydroxy group enhances solubility in polar solvents. EFSA notes structural similarity to flavoring agents but highlights untested toxicity .

Eurotium-Derived Benzaldehydes

- Examples : Flavoglaucin, eurotirumin, auroglaucin.

- Structure : Gentisaldehyde (2,5-dihydroxybenzaldehyde) derivatives with prenyl or aliphatic chains.

- Key Differences :

Data Table: Comparative Analysis

Méthodes De Préparation

Etherification via Nucleophilic Aromatic Substitution

The most widely reported method for synthesizing 2-(4-methylphenoxy)benzaldehyde involves nucleophilic aromatic substitution (NAS) between 2-fluorobenzaldehyde and 4-methylphenol under basic conditions. This approach leverages the reactivity of the fluorine atom at the ortho position of benzaldehyde, which is susceptible to displacement by phenoxide ions.

Reaction Conditions and Optimization

-

Base Selection : Sodium hydride (NaH) is preferred over potassium hydroxide (KOH) due to its superior performance in anhydrous conditions, eliminating the need for dehydration steps . A molar ratio of 1:1.05 for 2-fluorobenzaldehyde to NaH ensures complete deprotonation of 4-methylphenol.

-

Solvent System : Dimethylformamide (DMF) is optimal for its high polarity and ability to stabilize intermediates . Reactions conducted in DMF at 150°C for 1 hour achieve yields exceeding 90% .

-

Workup : Post-reaction, the mixture is cooled to 40°C, filtered, and subjected to reduced-pressure distillation to recover DMF. The crude product is precipitated in water, washed to neutrality, and recrystallized in methanol for ≥99% purity .

Example Protocol

-

Combine 2-fluorobenzaldehyde (1.0 mol), 4-methylphenol (1.1 mol), and DMF (600 mL) under nitrogen.

-

Add NaH (1.05 mol) gradually with stirring at <40°C.

-

Heat to 150°C for 1 hour, then cool and filter.

-

Isolate the product via recrystallization (methanol).

Yield : 93% .

Friedel-Crafts Alkylation with Catalytic Lewis Acids

Alternative routes employ Friedel-Crafts alkylation to couple benzaldehyde derivatives with 4-methylphenol. While less common, this method is advantageous for substrates lacking activating groups.

Key Parameters

-

Catalyst : Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) facilitates electrophilic substitution.

-

Temperature : Reactions proceed at 80–100°C in dichloromethane (DCM) or nitrobenzene.

-

Limitations : Lower yields (60–75%) due to competing side reactions, such as over-alkylation .

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. This method reduces synthesis time from hours to minutes while maintaining high yields.

Protocol and Performance

-

Conditions : 2-fluorobenzaldehyde (1.0 mol), 4-methylphenol (1.1 mol), NaH (1.05 mol), and DMF are irradiated at 385 W for 15–20 minutes .

-

Advantages : Energy efficiency and scalability for industrial applications.

Comparative Analysis of Methods

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are employed to enhance heat and mass transfer. Key considerations include:

Propriétés

IUPAC Name |

2-(4-methylphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSRCJKQVYKILL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363058 | |

| Record name | 2-(4-methylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19434-35-6 | |

| Record name | 2-(4-methylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.